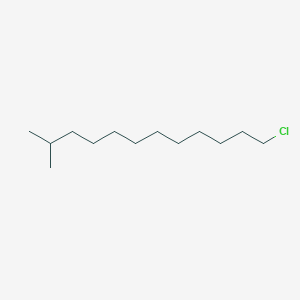

1-Chloro-11-methyldodecane

Description

1-Chloro-11-methyldodecane is a chlorinated alkane with the molecular formula C₁₃H₂₇Cl. Its structure consists of a 12-carbon chain (dodecane) substituted with a chlorine atom at the first carbon and a methyl group at the 11th carbon. This branching distinguishes it from linear chlorinated alkanes like 1-chlorododecane.

Properties

CAS No. |

103196-76-5 |

|---|---|

Molecular Formula |

C13H27Cl |

Molecular Weight |

218.80 g/mol |

IUPAC Name |

1-chloro-11-methyldodecane |

InChI |

InChI=1S/C13H27Cl/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3 |

InChI Key |

ZBCYEVFVCCSZTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The chain length , branching , and substituent positions significantly influence physical properties. Key comparisons include:

Notes:

- (*) Estimated based on trends: Longer chains increase molecular weight and boiling points, while branching reduces boiling points compared to linear analogs.

- The methyl group in this compound introduces steric hindrance, likely lowering its boiling point relative to linear 1-chlorododecane.

Reactivity Trends :

- Linear chlorinated alkanes (e.g., 1-chlorododecane) undergo nucleophilic substitution (SN2) more readily than branched analogs due to reduced steric hindrance.

- The methyl group in this compound may favor elimination reactions (E2) over substitution .

Key Research Findings

- Retention Indices: 1-Chlorododecane has documented gas chromatography retention indices on polar and non-polar columns, aiding in analytical identification .

- Branching Effects: Branched chlorinated alkanes (e.g., 2-Chloro-2-methylnonane, CAS 4325-50-2) exhibit lower boiling points than linear isomers .

- Spectroscopic Data : NMR and IR spectra for compounds like 1-chlorododecane (e.g., δ ~2.8–3.8 ppm for -CH₂Cl in ¹H-NMR) provide structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.